molecular formula C9H8INO4 B12845286 Methyl 5-iodo-2-methyl-4-nitrobenzoate

Methyl 5-iodo-2-methyl-4-nitrobenzoate

Cat. No.: B12845286
M. Wt: 321.07 g/mol
InChI Key: HLWYDHZEKGLYIP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, where the benzoate group is substituted with iodine, methyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-methyl-4-nitrobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-methyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodo-5-methylbenzoate
  • Methyl 2-iodo-4-nitrobenzoate
  • Methyl 4-nitrobenzoate

Uniqueness

Methyl 5-iodo-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both iodine and nitro groups makes it particularly versatile for various chemical transformations .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 5-iodo-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3

InChI Key

HLWYDHZEKGLYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)[N+](=O)[O-]

Origin of Product

United States

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